
N-(Acetyloxy)-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetyloxy)-N’-methylurea is an organic compound characterized by the presence of an acetyloxy group and a methylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N’-methylurea typically involves the reaction of methylurea with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Methylurea} + \text{Acetic Anhydride} \rightarrow \text{N-(Acetyloxy)-N’-methylurea} + \text{By-products} ]
Industrial Production Methods
On an industrial scale, the production of N-(Acetyloxy)-N’-methylurea may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Acetyloxy)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Acetyloxy)-N’-methylurea oxides, while reduction can produce N-methylurea derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Acetyloxy)-N’-methylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of N-(Acetyloxy)-N’-methylurea involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the active methylurea moiety. This moiety can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylurea: Similar in structure but lacks the methyl group.
N-Methylurea: Similar but lacks the acetyloxy group.
Acetylurea: Contains an acetyl group but differs in overall structure.
Uniqueness
N-(Acetyloxy)-N’-methylurea is unique due to the presence of both the acetyloxy and methylurea groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
106807-79-8 |
|---|---|
Molekularformel |
C4H8N2O3 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
(methylcarbamoylamino) acetate |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)9-6-4(8)5-2/h1-2H3,(H2,5,6,8) |
InChI-Schlüssel |
AZTCUBUUPXOFAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ONC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


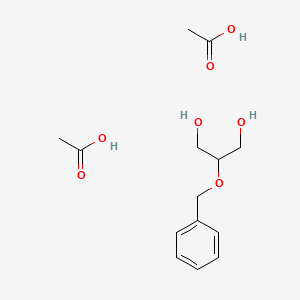
![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
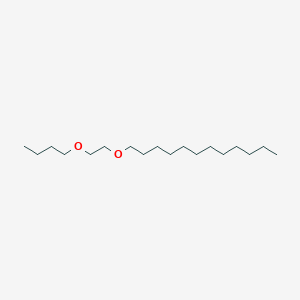
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
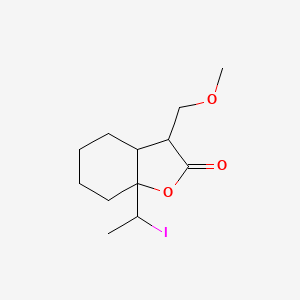
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)

![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)

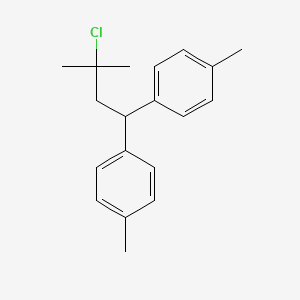
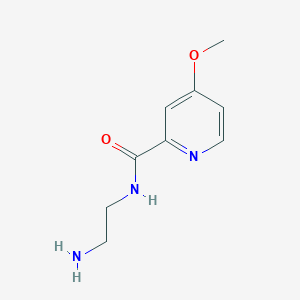


![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)
